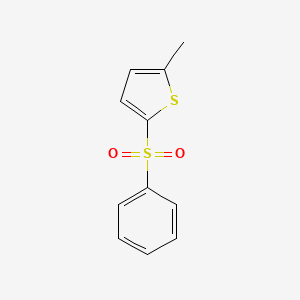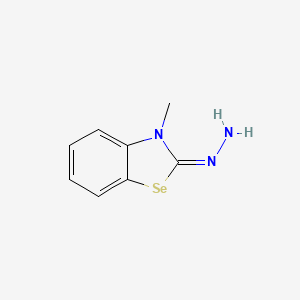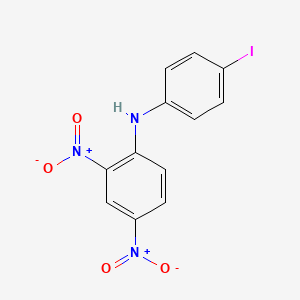
N-(4-iodophenyl)-2,4-dinitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-iodophenyl)-2,4-dinitroaniline: is an organic compound characterized by the presence of an iodine atom on the phenyl ring and two nitro groups attached to the aniline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)-2,4-dinitroaniline typically involves the nitration of 4-iodoaniline. The process begins with the iodination of aniline to form 4-iodoaniline, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 2 and 4 positions on the aniline ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through recrystallization or other suitable methods to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-iodophenyl)-2,4-dinitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of the nitro groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Reduction Reactions: Hydrogen gas with a palladium or platinum catalyst, or metal hydrides like lithium aluminum hydride.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of this compound.
Reduction Reactions: N-(4-iodophenyl)-2,4-diaminoaniline.
Oxidation Reactions: Oxidized forms of the nitro groups, potentially leading to the formation of nitroso or nitrosonium compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-iodophenyl)-2,4-dinitroaniline is used as a precursor in the synthesis of various organic compounds
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to undergo reduction reactions makes it useful in probing redox-active sites in biological molecules.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound. Its derivatives may exhibit biological activity, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and engineering.
Wirkmechanismus
The mechanism of action of N-(4-iodophenyl)-2,4-dinitroaniline involves its interaction with molecular targets through its nitro and iodine groups. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets.
Vergleich Mit ähnlichen Verbindungen
N-(4-iodophenyl)-2,4-diaminoaniline: A reduced form of N-(4-iodophenyl)-2,4-dinitroaniline with amino groups instead of nitro groups.
N-(4-bromophenyl)-2,4-dinitroaniline: A similar compound with a bromine atom instead of iodine.
N-(4-chlorophenyl)-2,4-dinitroaniline: A similar compound with a chlorine atom instead of iodine.
Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
16220-59-0 |
|---|---|
Molekularformel |
C12H8IN3O4 |
Molekulargewicht |
385.11 g/mol |
IUPAC-Name |
N-(4-iodophenyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C12H8IN3O4/c13-8-1-3-9(4-2-8)14-11-6-5-10(15(17)18)7-12(11)16(19)20/h1-7,14H |
InChI-Schlüssel |
MMRKWNKHAWHWMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide](/img/structure/B11951961.png)
![(4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate](/img/structure/B11951963.png)
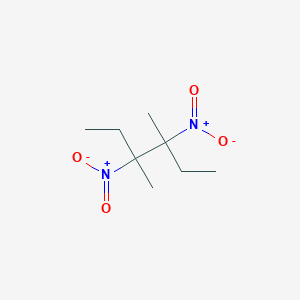
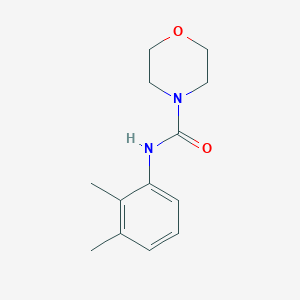

![N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine](/img/structure/B11952000.png)
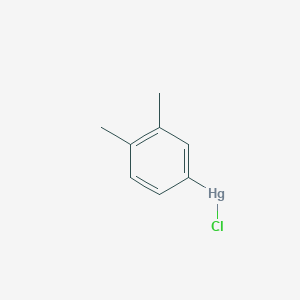
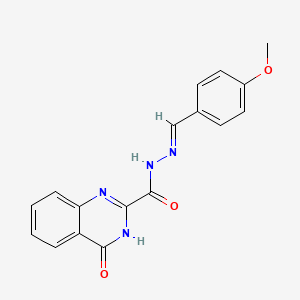
![2-bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11952017.png)

